molecular formula C22H29NO8 B1214390 Propranolol glucuronide CAS No. 66322-66-5

Propranolol glucuronide

Cat. No.: B1214390
CAS No.: 66322-66-5
M. Wt: 435.5 g/mol
InChI Key: PCALHJGQCKATMK-PLEVBHNASA-N
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Description

Propranolol glucuronide is a major phase II metabolite of propranolol, a non-selective beta-adrenergic receptor antagonist. This conjugate is formed in the body via the action of UDP-glucuronosyltransferase (UGT) enzymes, which transfer a glucuronic acid moiety to the parent drug, facilitating its excretion. Recent reaction phenotyping studies have identified that several human UGT enzymes are responsible for its formation, primarily UGT1A7, UGT1A9, UGT1A10, and UGT2A1. The glucuronidation of propranolol is stereoselective; UGT1A7, UGT1A9, and UGT2A1 show a preference for the (S)-enantiomer, which is nearly 100 times more pharmacologically potent, while UGT1A10 displays a preference for the (R)-enantiomer . This metabolite is an essential reference standard in pharmaceutical and metabolic research. Its primary applications include studying the metabolic fate and clearance pathways of propranolol, investigating the activity and stereoselectivity of specific UGT enzymes, and serving as an analytical standard for the quantification of propranolol metabolites in biological samples such as plasma and urine . Research indicates that the extent of glucuronidation can be influenced by factors such as age, as conjugation clearance remains stable while oxidative metabolism declines . Analysis is typically performed using LC-MS/MS techniques, where the metabolite is characterized by a neutral loss of 176 Da, corresponding to the glucuronic acid moiety . This product is supplied as a high-purity compound for research purposes only. It is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl]oxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO8/c1-12(2)23-10-14(11-29-16-9-5-7-13-6-3-4-8-15(13)16)30-22-19(26)17(24)18(25)20(31-22)21(27)28/h3-9,12,14,17-20,22-26H,10-11H2,1-2H3,(H,27,28)/t14?,17-,18-,19+,20-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCALHJGQCKATMK-PLEVBHNASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30984920
Record name 1-[(Naphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-yl hexopyranosiduronic acid
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Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66322-66-5
Record name Propranolol glucuronide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66322-66-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propranolol glucuronide
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Record name 1-[(Naphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-yl hexopyranosiduronic acid
Source EPA DSSTox
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Record name PROPRANOLOL GLUCURONIDE
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Enzymology of Propranolol Glucuronide Formation

Identification and Characterization of Specific UGT Isoforms in Propranolol (B1214883) Glucuronidation

Comprehensive screening of the 19 known human UGT enzymes from the UGT1 and UGT2 families has identified four specific isoforms that catalyze the glucuronidation of propranolol. nih.govresearchgate.net These are UGT1A7, UGT1A9, UGT1A10, and UGT2A1. nih.govcaymanchem.commdpi.com The involvement of the UGT2A subfamily in this metabolic process was a notable finding of this extensive phenotyping. nih.gov Earlier studies had also implicated UGT1A9 as a key enzyme in this pathway. nih.gov A crucial aspect of propranolol glucuronidation is its stereoselectivity; the UGT-catalyzed reaction produces two diastereomeric glucuronides from the racemic propranolol mixture. nih.gov

Members of the UGT1A subfamily are significant contributors to propranolol glucuronidation, with three isoforms—UGT1A7, UGT1A9, and UGT1A10—demonstrating catalytic activity. nih.gov These enzymes, however, exhibit distinct and, in some cases, opposing preferences for the propranolol enantiomers.

UGT1A7 has been confirmed as one of the enzymes responsible for the formation of propranolol glucuronide. nih.gov This isoform displays a marked preference for the (S)-enantiomer of propranolol. nih.gov Research using recombinant human UGTs has shown that the formation of (R)-propranolol glucuronide by UGT1A7 is significantly lower than that of its (S)-counterpart. The relative biocatalytic yield of the (R)-glucuronide is approximately 31.5% of the (S)-glucuronide, highlighting a clear stereoselectivity in favor of (S)-propranolol. nih.gov

UGT1A9 is a primary enzyme involved in propranolol glucuronidation and demonstrates pronounced stereoselectivity. nih.govnih.gov It preferentially catalyzes the glucuronidation of (S)-propranolol at a much faster rate than (R)-propranolol. nih.govnih.gov The kinetics of glucuronidation for both (R)- and (S)-propranolol by UGT1A9 follow monophasic Michaelis-Menten kinetics. nih.gov The observed stereoselectivity is primarily attributed to a higher maximum velocity (Vmax) for the (S)-enantiomer, as the affinity (Km) for both enantiomers is in a similar range. nih.govnih.gov In one study, the relative biocatalytic yield of (R)-propranolol glucuronide by UGT1A9 was only 23.9% of that for (S)-propranolol glucuronide. nih.gov

UGT1A10 is also a key enzyme in this metabolic pathway, but it exhibits a stereopreference that is the reverse of UGT1A7 and UGT1A9. nih.govnih.gov This extrahepatic isoform preferentially glucuronidates the (R)-enantiomer of propranolol. nih.gov The relative biocatalytic yield for (S)-propranolol glucuronide was found to be only 21.2% of that for (R)-propranolol glucuronide, confirming a strong preference for the R-enantiomer. nih.gov Despite this significant difference in activity, the Km values for both enantiomers with UGT1A10 were found to be in the same range, suggesting similar binding affinities. nih.gov This opposing stereoselectivity between the hepatic UGT1A9 and the extrahepatic UGT1A10 may lead to differences in the metabolic profiles of propranolol enantiomers between the liver and other tissues like the intestine. nih.gov

The involvement of the UGT2A subfamily was not widely reported in earlier studies, making the identification of UGT2A1's activity a significant advancement in understanding propranolol metabolism. nih.gov

UGT2A1 is capable of producing propranolol glucuronides from both enantiomers. nih.gov Similar to UGT1A7 and UGT1A9, UGT2A1 shows a preference for the (S)-enantiomer of propranolol. nih.gov The stereoselectivity is less pronounced than that of UGT1A9 but is still significant. The relative biocatalytic yield of (R)-propranolol glucuronide catalyzed by UGT2A1 is 48.9% of the yield of (S)-propranolol glucuronide. nih.gov

Data Tables

Table 1: UGT Isoforms Involved in Propranolol Glucuronidation

UGT IsoformSubfamilyCatalyzes Propranolol Glucuronidation
UGT1A7UGT1AYes
UGT1A9UGT1AYes
UGT1A10UGT1AYes
UGT2A1UGT2AYes

This table summarizes the key human UGT isoforms identified as active in the formation of this compound. nih.govresearchgate.net

Table 2: Stereoselectivity and Relative Activity of Human UGT Isoforms toward Propranolol Enantiomers

UGT IsoformPreferred EnantiomerRelative Biocatalytic Yield of Non-Preferred vs. Preferred Glucuronide
UGT1A7(S)-Propranolol31.5% ((R)- vs (S)-)
UGT1A9(S)-Propranolol23.9% ((R)- vs (S)-)
UGT1A10(R)-Propranolol21.2% ((S)- vs (R)-)
UGT2A1(S)-Propranolol48.9% ((R)- vs (S)-)

This table presents the stereopreference of each UGT isoform and the relative biocatalytic yield of the glucuronide from the non-preferred enantiomer compared to the preferred enantiomer. Data is derived from studies using recombinant human enzymes. nih.gov

UGT1A9 Activity and Specificity

Role of UGT2B Subfamily Members

UGT2B4 is one of the isoforms implicated in the glucuronidation of propranolol. pharmgkb.orgpharmgkb.org Studies using recombinant human UGTs have shown that UGT2B4 can catalyze the formation of this compound. nih.gov One study noted that the kinetics of R-propranolol glucuronidation by UGT2B4 followed a sigmoidal curve. nih.gov However, another comprehensive screening of 19 human UGT enzymes did not detect this compound formation by UGT2B4, suggesting its role might be less prominent compared to other isoforms or dependent on the experimental system used. nih.govmdpi.com In terms of stereoselectivity, analysis of UGT2B4 has revealed no significant preference for either the (R)- or (S)-enantiomer of propranolol. nih.gov

UGT2B7 is another key enzyme in the UGT2B subfamily involved in propranolol metabolism. pharmgkb.orgpharmgkb.org Like UGT2B4, UGT2B7 does not exhibit significant stereoselectivity towards propranolol enantiomers. nih.govresearchgate.net However, its kinetic profile is distinct; the glucuronidation of R-propranolol by UGT2B7 is inhibited by substrate concentrations exceeding 1 mM. nih.gov While some studies confirm its role, others using different experimental setups did not observe this compound production by UGT2B7, indicating that its contribution may be influenced by various factors. nih.govmdpi.com

UGT2B4 Activity and Specificity

Stereochemical Aspects of Propranolol Glucuronidation

The presence of a chiral center in the propranolol molecule leads to stereoselective metabolism, a critical factor influencing its pharmacokinetic profile. nih.gov

Formation of Diastereomeric Glucuronides

Propranolol is administered as a racemic mixture of (R)- and (S)-enantiomers. nih.gov Glucuronidation of these enantiomers results in the formation of two diastereomeric propranolol glucuronides. nih.govnih.gov These diastereomers can be chromatographically separated and have been characterized using techniques like GC/MS. nih.gov The differential formation of these diastereomers is a direct consequence of the stereoselective nature of the UGT enzymes involved in the conjugation process. nih.gov

Enantiospecificity and Regioselectivity of UGT Isoforms

The various UGT isoforms display distinct preferences for the (R)- and (S)-enantiomers of propranolol, a phenomenon known as enantiospecificity. nih.gov This leads to different rates of glucuronidation for each enantiomer.

Table 1: Kinetic Parameters of UGT Isoforms in Propranolol Glucuronidation

UGT IsoformEnantiomerKinetic Profile/VmaxKmNotes
UGT2B4 R-propranololSigmoid curve-No significant stereoselectivity observed. nih.gov
UGT2B7 R-propranololSubstrate inhibition >1 mM-No significant stereoselectivity observed. nih.gov
UGT1A9 S-propranololMuch faster than R-propranololSimilar to R-propranololHigh stereoselectivity. nih.gov
R-propranololSlower than S-propranololSimilar to S-propranolol
UGT1A10 R-propranololFaster than S-propranololSimilar to S-propranololOpposite stereoselectivity to UGT1A9. nih.gov
S-propranololSlower than R-propranololSimilar to R-propranolol

Table 2: Relative Biocatalytic Yields of Propranolol Glucuronides by UGT Isoforms

UGT IsoformRelative Yield of (R)-propranolol glucuronide to (S)-propranolol glucuronidePreferred Substrate
UGT1A7 31.5%(S)-propranolol nih.gov
UGT1A9 23.9%(S)-propranolol nih.gov
UGT2A1 48.9%(S)-propranolol nih.gov
UGT1A10 471.7% (yield of (S)- is 21.2% of (R)-)(R)-propranolol nih.gov
UGT1A10 Stereoselectivity Towards Propranolol Enantiomers

UGT1A10 displays a notable and reverse stereoselectivity compared to other major UGTs involved in propranolol metabolism. nih.govfu-berlin.de This enzyme preferentially catalyzes the glucuronidation of (R)-propranolol. researchgate.netfu-berlin.denih.gov In contrast, enzymes like UGT1A7, UGT1A9, and UGT2A1 predominantly act on (S)-propranolol. researchgate.netfu-berlin.de

Kinetic studies have shown that while the Michaelis-Menten constant (Kₘ) values for both (R)- and (S)-propranolol are in a similar range for UGT1A10, suggesting comparable binding affinities, the maximum reaction velocity (Vₘₐₓ) is significantly higher for the (R)-enantiomer. nih.gov This indicates that the rate of glucuronic acid transfer to the bound substrate is the primary determinant of this stereoselectivity. fu-berlin.de One study quantified this preference, finding the biocatalytic yield of (S)-propranolol glucuronide was only 21.2% of that for (R)-propranolol glucuronide, confirming a strong preference for the (R)-enantiomer. nih.gov The extrahepatic expression of UGT1A10, particularly in the intestine, may contribute to differences in propranolol metabolism between the liver and the gut. nih.gov

Stereoselectivity of UGT1A7 and UGT2A1

Both UGT1A7 and UGT2A1 are key enzymes in the formation of this compound and demonstrate a clear stereopreference for the (S)-enantiomer of propranolol. fu-berlin.deresearchgate.netfu-berlin.defu-berlin.de This preference contributes to the observation that after administration of racemic propranolol, the (S)-propranolol glucuronide diastereomer is found in significantly higher concentrations in plasma and urine. fu-berlin.demdpi.com

The degree of this selectivity has been quantified through biotransformation experiments. For UGT1A7, the relative biocatalytic yield of (R)-propranolol glucuronide was found to be 31.5% of the yield for (S)-propranolol glucuronide. fu-berlin.denih.gov UGT2A1 also favors the (S)-enantiomer, with the yield of the (R)-glucuronide being 48.9% of the (S)-glucuronide. fu-berlin.denih.gov These findings underscore the significant role these enzymes play in the stereoselective disposition of propranolol.

Factors Influencing Stereoselective Glucuronidation

The stereoselective glucuronidation of propranolol is not governed by a single factor but is rather a multifactorial process. Key influencing elements include:

Inherent Enzyme Selectivity : The primary determinant is the intrinsic and often opposing stereopreference of the UGT isoforms themselves. UGT1A9, UGT1A7, and UGT2A1 favor (S)-propranolol, whereas UGT1A10 favors (R)-propranolol. nih.govmdpi.com

Tissue-Specific Enzyme Expression : The location of UGT expression significantly impacts metabolism. UGT1A9 is predominantly a hepatic (liver) enzyme, while UGT1A10 is expressed in extrahepatic tissues like the intestine. nih.gov This differential expression can lead to variations in the stereoselective metabolism of propranolol depending on the site of biotransformation. nih.gov

Patient-Related Factors : Individual characteristics such as age and gender have been shown to influence the stereoselective pharmacokinetics of propranolol, which includes its glucuronidation pathway. chapman.edunih.gov

Pharmacogenetics : Genetic polymorphisms in metabolic enzymes can alter drug metabolism and disposition, representing another potential source of variability in stereoselectivity. researchgate.netualberta.ca

Drug-Related Factors : The dosing rate of propranolol and potential interactions between the enantiomers can also affect the stereospecific pharmacokinetics of the drug. chapman.eduualberta.ca

Glucuronidation of Propranolol Hydroxylated Metabolites

Formation of Hydroxypropranolol Glucuronides

The formation of glucuronides from hydroxylated propranolol (B1214883) metabolites is a complex process involving multiple UGT isoforms with varying substrate specificities and regioselectivity. nih.govmdpi.com Both the aromatic hydroxyl group on the naphthyl ring and the aliphatic hydroxyl group on the propanolamine (B44665) side chain are potential sites for glucuronidation. mdpi.comresearchgate.net

4-Hydroxypropranolol (B128105) is a major and pharmacologically active metabolite of propranolol. mdpi.comresearchgate.net Its elimination is significantly influenced by glucuronidation. mdpi.com Studies have shown that 4-OHP can be conjugated at either the aromatic or the aliphatic hydroxyl group. nih.govmdpi.com While in vivo studies suggest a preference for aromatic-linked glucuronidation, in vitro experiments have demonstrated the formation of both aromatic and aliphatic glucuronides. fu-berlin.denih.gov The formation of 4-hydroxypropranolol glucuronide is catalyzed by several UGT isoforms. mdpi.comnih.gov

Similar to 4-OHP, 5-hydroxypropranolol also undergoes glucuronidation. nih.gov Diastereomeric glucuronic metabolites of 5-OHP have been successfully identified in human urine. nih.govnih.gov Research indicates that multiple UGT enzymes are capable of catalyzing the glucuronidation of 5-OHP. nih.govnih.govresearchgate.net Investigations into the regioselectivity of this process suggest that, like other hydroxypropranolol metabolites, both the aromatic and aliphatic hydroxyl groups can serve as sites for glucuronide conjugation in vitro. nih.gov

7-hydroxypropranolol is another hydroxylated metabolite of propranolol that is subject to glucuronidation. nih.gov Its glucuronic acid conjugates have also been identified in human urine samples. nih.govnih.govresearchgate.net A number of UGT isoforms have been shown to be active in the glucuronidation of 7-OHP. nih.govnih.govresearchgate.net The potential for both aromatic and aliphatic glucuronidation exists, although the primary pathway in physiological conditions appears to be at the aromatic hydroxyl group. nih.govnih.gov

5-Hydroxypropranolol Glucuronidation Pathways

UGT Isoforms Involved in Hydroxypropranolol Glucuronidation

The glucuronidation of hydroxylated propranolol metabolites is carried out by a range of UGT isoforms, primarily from the UGT1A and UGT2A subfamilies. nih.govmdpi.com The specific isoforms involved can vary depending on the position of the hydroxyl group on the metabolite.

The UGT1A subfamily plays a significant role in the glucuronidation of all three major hydroxylated metabolites of propranolol.

4-Hydroxypropranolol: UGT1A7, UGT1A8, and UGT1A9 have been identified as the key enzymes responsible for the glucuronidation of 4-OHP. nih.govmdpi.commdpi.com

5-Hydroxypropranolol: A broader range of UGT1A isoforms are involved in the metabolism of 5-OHP, including UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9, and UGT1A10. nih.govnih.govresearchgate.net

7-Hydroxypropranolol: The glucuronidation of 7-OHP is catalyzed by UGT1A1, UGT1A3, UGT1A6, UGT1A7, UGT1A8, UGT1A9, and UGT1A10. nih.govnih.govresearchgate.net

Table 1: UGT1A Isoforms Involved in the Glucuronidation of Hydroxypropranolol Metabolites

MetaboliteUGT1A1UGT1A3UGT1A6UGT1A7UGT1A8UGT1A9UGT1A10
4-Hydroxypropranolol
5-Hydroxypropranolol
7-Hydroxypropranolol

Data sourced from references: nih.govmdpi.commdpi.comnih.govresearchgate.net

Members of the UGT2A subfamily also contribute to the glucuronidation of hydroxylated propranolol metabolites.

4-Hydroxypropranolol: UGT2A1 is active in the glucuronidation of 4-OHP. mdpi.commdpi.com

5-Hydroxypropranolol: Both UGT2A1 and UGT2A2 are involved in the glucuronidation of 5-OHP. nih.govnih.govresearchgate.net

7-Hydroxypropranolol: UGT2A1 and UGT2A2 also catalyze the glucuronidation of 7-OHP. nih.govnih.govresearchgate.net

Table 2: UGT2A Isoforms Involved in the Glucuronidation of Hydroxypropranolol Metabolites

MetaboliteUGT2A1UGT2A2
4-Hydroxypropranolol
5-Hydroxypropranolol
7-Hydroxypropranolol

Data sourced from references: nih.govmdpi.commdpi.comnih.govresearchgate.net

List of Chemical Compounds

Contribution of UGT1A Subfamily (UGT1A1, UGT1A3, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT1A10)

Regioselectivity of Hydroxypropranolol Glucuronidation

The glucuronidation of hydroxypropranolol, a major metabolite of propranolol, can occur at two distinct positions: the aromatic hydroxyl group on the naphthalene (B1677914) ring or the aliphatic hydroxyl group on the propanolamine side chain. This leads to the formation of either aromatic-linked or aliphatic-linked glucuronides.

Differentiation of Aromatic vs. Aliphatic Glucuronidation

Distinguishing between aromatic and aliphatic O-glucuronides of hydroxypropranolol presents an analytical challenge, as standard tandem mass spectrometry (MS/MS) often fails to differentiate these isomers because they both typically show a neutral loss of 176 Da, corresponding to the glucuronic acid moiety. diva-portal.org To overcome this, chemical derivatization techniques have been employed. One such method involves the use of 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC). diva-portal.org This reagent reacts differently with the two types of glucuronides. In the case of an aromatic-linked glucuronide, the phenolic hydroxyl group is conjugated with glucuronic acid, leaving the secondary amine in the side chain available to react with DMISC. diva-portal.orgnih.gov For an aliphatic glucuronide, the side-chain hydroxyl is conjugated, and the free phenolic hydroxyl group on the naphthol ring is derivatized. diva-portal.org This differential derivatization results in distinct fragmentation patterns in subsequent mass spectrometric analysis, allowing for their unambiguous identification. diva-portal.org

Studies utilizing this derivatization method have confirmed the in vitro formation of both aromatic and aliphatic glucuronides of 4-hydroxypropranolol. diva-portal.orgnih.gov For instance, incubations with human liver microsomes (HLMs) have demonstrated the production of both forms. nih.gov Furthermore, research using specific UDP-glucuronosyltransferase (UGT) enzymes has shed light on their regioselectivity. Biotransformation with 4-methoxypropranolol, where the aromatic hydroxyl group is blocked, showed that UGT1A9 and UGT2A1 can catalyze aliphatic-linked glucuronidation. nih.gov Conversely, UGT1A7 and UGT1A8 were found to be inactive with this substrate, suggesting they exclusively catalyze aromatic-linked glucuronidation. nih.gov

Physiological Preference for Aromatic-Linked Glucuronidation

Despite the in vitro evidence for both aromatic and aliphatic glucuronidation, analysis of human urine samples following propranolol administration indicates a clear preference for the formation of aromatic-linked glucuronides under physiological conditions. nih.govnih.gov While both types of glucuronides of hydroxypropranolols can be formed in vitro, the aromatic-linked pathway is the predominant one in vivo. nih.govnih.govfu-berlin.de This suggests that while the enzymatic machinery for aliphatic glucuronidation exists, the conditions within the human body favor conjugation at the aromatic hydroxyl group. nih.govnih.gov

Interplay between Phase I and Phase II Metabolism in Hydroxythis compound Formation

The formation of hydroxypropranolol glucuronides is a classic example of the interplay between Phase I and Phase II drug metabolism. fu-berlin.de Propranolol first undergoes Phase I metabolism, primarily through oxidation by cytochrome P450 (CYP) enzymes, with CYP2D6 being a major contributor to the formation of hydroxylated metabolites like 4-hydroxypropranolol. wikipedia.orgtandfonline.com These hydroxylated metabolites then serve as substrates for Phase II conjugation reactions, specifically glucuronidation, which is catalyzed by UGT enzymes. mdpi.comfu-berlin.de

This sequential metabolic process is crucial for the detoxification and elimination of propranolol. fu-berlin.de The initial hydroxylation introduces a polar hydroxyl group, which is then conjugated with a highly water-soluble glucuronic acid moiety by UGTs. nih.gov This significantly increases the water solubility of the molecule, facilitating its excretion from the body, primarily in the urine. nih.gov

In Vitro Research Models for Propranolol Glucuronide Studies

Microsomal Preparations

Microsomes, which are vesicles of endoplasmic reticulum membranes, contain a rich complement of drug-metabolizing enzymes, including UGTs. They are a foundational tool for studying phase II drug metabolism.

Human liver microsomes (HLMs) are a cornerstone for in vitro drug metabolism studies, providing a physiologically relevant environment that contains a spectrum of UGTs present in the human liver. pharmgkb.orgresearchgate.netfu-berlin.de Research using HLMs has been crucial in understanding the stereoselective glucuronidation of propranolol (B1214883).

Studies have demonstrated that HLMs catalyze the glucuronidation of both R- and S-propranolol. pharmgkb.org A key finding is the preferential formation of S-propranolol glucuronide over R-propranolol glucuronide in HLMs. nih.gov The kinetics of propranolol glucuronidation in HLMs often exhibit a sigmoidal (Hill's) profile, suggesting the involvement of multiple enzyme binding sites or allosteric regulation. pharmgkb.orgkarger.com The primary UGT isoforms in the liver responsible for propranolol glucuronidation are UGT1A9, UGT2B4, and UGT2B7. pharmgkb.org

Table 1: Kinetic Parameters of Propranolol Glucuronidation in Human Liver Microsomes

This table is interactive. Click on the headers to sort the data.

Enantiomer Kinetic Model S₅₀ (μM) Vₘₐₓ (nmol/min/mg) CLₘₐₓ (μL/min/mg) Reference
R-propranolol Sigmoidal Not specified Not specified Not specified pharmgkb.org
S-propranolol Sigmoidal Not specified Not specified Not specified pharmgkb.org

S₅₀: Substrate concentration at half-maximal velocity for sigmoidal kinetics; Vₘₐₓ: Maximum reaction velocity; CLₘₐₓ: Maximum intrinsic clearance.

Animal liver microsomes, such as those from rats and cynomolgus monkeys, are frequently used to investigate species differences in drug metabolism. pharmgkb.orgfu-berlin.denih.gov Studies with rat liver microsomes have revealed stereoselective O-glucuronidation of propranolol enantiomers, with multiple UGT1A and 2B subfamilies implicated. ingentaconnect.com Interestingly, in contrast to human liver microsomes, glucuronide production in rat liver microsomes tends to favor the R-enantiomer of propranolol. ingentaconnect.com This highlights significant species-specific differences in the stereoselectivity of propranolol metabolism. ingentaconnect.com

The kinetics of propranolol glucuronidation in cynomolgus monkey liver microsomes follow a monophasic Michaelis-Menten model, unlike the sigmoidal kinetics observed in humans. pharmgkb.orgnih.gov Furthermore, the intrinsic clearance (CLint) values in cynomolgus monkey liver microsomes are generally higher than in human liver microsomes for both enantiomers. nih.gov

Table 2: Comparative Glucuronidation Kinetics in Human vs. Cynomolgus Monkey Liver Microsomes

This table is interactive. Click on the headers to sort the data.

Species Enantiomer Kinetic Model Kₘ/S₅₀ (μM) Vₘₐₓ (pmol/min/mg) CLᵢₙₜ/CLₘₐₓ (μL/min/mg) Reference
Human R-Propranolol Sigmoidal 295 ± 68 1.8 ± 0.2 Not Specified nih.gov
Human S-Propranolol Sigmoidal Not Specified Not Specified Not Specified pharmgkb.org
Cynomolgus Monkey R-Propranolol Monophasic Higher than human Higher than human Higher than human nih.gov
Cynomolgus Monkey S-Propranolol Monophasic Higher than human Higher than human Higher than human nih.gov

Kₘ: Michaelis-Menten constant; S₅₀: Substrate concentration at half-maximal velocity; Vₘₐₓ: Maximum reaction velocity; CLᵢₙₜ: Intrinsic clearance; CLₘₐₓ: Maximum intrinsic clearance.

The contribution of extrahepatic tissues, particularly the intestine, to drug metabolism is increasingly recognized. pharmgkb.org Human intestinal microsomes have been shown to glucuronidate propranolol, and notably, they exhibit a preference for S-propranolol, similar to liver microsomes. nih.gov The key UGT isoform responsible for propranolol glucuronidation in extrahepatic tissues like the intestine is UGT1A10. nih.govpharmgkb.org The opposing stereoselectivity of the predominantly hepatic UGT1A9 (S-selective) and the extrahepatic UGT1A10 (R-selective) suggests distinct metabolic profiles in the liver versus the intestine. nih.gov

Animal Liver Microsomes (e.g., Rat Liver Microsomes)

Recombinant UGT Expression Systems

To pinpoint the specific UGT isoforms involved in propranolol glucuronidation and to study their individual catalytic properties, researchers utilize recombinant expression systems. These systems express a single, purified UGT enzyme, allowing for unambiguous characterization of its activity towards a substrate.

A common system for producing recombinant human UGTs involves expressing the enzymes in baculovirus-infected insect cells (e.g., Sf9 cells). pharmgkb.orgnih.gov Studies using a panel of 15 recombinant human UGTs expressed in this system identified UGT1A9, UGT1A10, UGT2B4, and UGT2B7 as the primary catalysts of propranolol glucuronidation. nih.gov

These studies revealed striking differences in stereoselectivity. UGT1A9 showed a strong preference for glucuronidating S-propranolol, while UGT1A10 displayed the opposite preference, favoring R-propranolol. nih.gov In contrast, UGT2B4 and UGT2B7 did not show significant stereoselectivity, although their kinetic profiles differed. nih.gov The glucuronidation of R-propranolol by UGT2B4 followed a sigmoidal curve, whereas UGT2B7 was inhibited by high concentrations of the substrate. nih.gov

Table 3: Stereoselectivity of Recombinant Human UGTs in Propranolol Glucuronidation

This table is interactive. Click on the headers to sort the data.

UGT Isoform Preferred Enantiomer Kinetic Characteristics Reference
UGT1A9 S-propranolol Much faster glucuronidation of S-propranolol than R-propranolol. nih.gov
UGT1A10 R-propranolol Opposite enantiomer preference to UGT1A9. nih.gov
UGT2B4 No significant stereoselectivity Sigmoid kinetics for R-propranolol glucuronidation. nih.gov
UGT2B7 No significant stereoselectivity Substrate inhibition at concentrations above 1 mM for R-propranolol. nih.gov

Fission yeast (Schizosaccharomyces pombe) has emerged as another valuable system for the recombinant expression of human UGTs. pharmgkb.orgresearchgate.netwikigenes.org A comprehensive screening of all 19 members of the human UGT1 and UGT2 families expressed in fission yeast identified UGT1A7, UGT1A9, UGT1A10, and UGT2A1 as being capable of glucuronidating propranolol. nih.govresearchgate.net

Consistent with findings from other systems, UGT1A7, UGT1A9, and UGT2A1 preferentially acted on (S)-propranolol, while UGT1A10 again showed the reverse stereoselectivity for (R)-propranolol. nih.govresearchgate.net Interestingly, in this fission yeast system, UGT2B4 and UGT2B7 did not show detectable propranolol glucuronide formation, which may be attributable to differences in the expression system compared to baculovirus-infected insect cells. nih.gov This highlights how the choice of expression system can sometimes influence experimental outcomes. Fission yeast co-expression models have also been used to study the interactions between CYP enzymes and UGTs in propranolol metabolism. mdpi.com

Fission Yeast (Schizosaccharomyces pombe) Systems

Co-expression Models for Investigating Enzyme-Enzyme Interactions

The metabolism of many drugs is a sequential process involving both Phase I (functionalization) and Phase II (conjugation) enzymes. technion.ac.ilmdpi.com Cytochrome P450 (CYP) enzymes and UGTs are the primary players in this process. mdpi.com Co-expression models, where two or more enzymes are simultaneously expressed in a host cell system, are powerful tools for studying the functional interactions and mutual modulation between these enzyme families. nih.govnih.gov These systems, often established in fission yeast or baculovirus-infected insect cells, allow for the investigation of protein-protein interactions that can significantly alter metabolic outcomes compared to single-enzyme systems. nih.govfu-berlin.deresearchgate.net

Research using co-expression models has demonstrated that the long-held view of CYPs and UGTs acting as independent entities is an oversimplification. jst.go.jp There is significant evidence of mutual modulation, where the presence of one enzyme affects the catalytic activity of the other. mdpi.comnih.gov Studies involving the co-expression of various human UGTs with human CYPs (such as CYP2C9, CYP2D6, and CYP3A4) have shown that UGTs can enhance, inhibit, or have no effect on CYP activity. mdpi.comnih.govnih.gov Conversely, the presence of a CYP enzyme can also modulate UGT activity, though this effect is often reported to be inhibitory. mdpi.comnih.gov

In a study co-expressing 19 different human UGTs with CYP2D6, a significant effect on CYP activity was observed in the majority of cases (88%), with most interactions being positive (58% enhancement) and a smaller portion being negative (30% inhibition). mdpi.com These interactions are thought to be mediated by protein-protein associations on the endoplasmic reticulum membrane, influencing enzyme conformation and/or substrate channeling. fu-berlin.dejst.go.jp The functional consequences of these interactions are significant, as they can alter the metabolic profile of a drug and potentially impact its efficacy and safety. mdpi.comnih.gov

The metabolism of propranolol serves as a prime example of the importance of CYP-UGT interactions. Propranolol is metabolized by CYP2D6 to form hydroxylated metabolites, primarily 4-hydroxypropranolol (B128105). nih.gov This metabolite is, in turn, a substrate for several UGT enzymes. nih.gov

A study utilizing a co-expression system in fission yeast investigated the functional interactions between human CYP2D6 and four human UGTs (UGT1A7, UGT1A8, UGT1A9, and UGT2A1) using propranolol as the substrate. nih.gov The findings revealed a significant modulation of enzyme activity:

Effect of UGTs on CYP2D6 Activity: The co-expression of UGT1A7, UGT1A8, or UGT1A9 with CYP2D6 led to a marked increase in the formation of 4-hydroxypropranolol. In contrast, UGT2A1 co-expression did not significantly alter CYP2D6 activity. mdpi.comnih.gov This suggests that specific UGTs can allosterically enhance the metabolic activity of CYP2D6 towards propranolol. fu-berlin.de

Effect of CYP2D6 on UGT Activity: Conversely, the activities of all four tested UGTs in metabolizing 4-hydroxypropranolol were found to be completely suppressed when co-expressed with CYP2D6. mdpi.comnih.govfu-berlin.de This strong negative modulation indicates that the presence of the CYP enzyme can prevent the subsequent glucuronidation step.

These findings highlight a complex interplay in propranolol metabolism where the presence of specific UGTs can accelerate the initial hydroxylation step, while the presence of CYP2D6 can halt the subsequent glucuronidation of the resulting metabolite. nih.govfu-berlin.de This dynamic interaction, observable in co-expression models, would be missed in simpler in vitro systems and underscores the intricate regulation of drug metabolism within the cell. fu-berlin.de

Interactive Data Table: Modulation of CYP2D6 Activity by UGT Co-expression

The table below summarizes the observed fold-increase in the production of propranolol metabolites by CYP2D6 when co-expressed with different UGT isoforms. nih.gov

UGT Isoform Co-expressedFold Increase in 4-hydroxypropranolol ProductionFold Increase in 5-hydroxypropranolol Production
UGT1A73.38.4
UGT1A82.14.8
UGT1A92.85.8
UGT2A1No significant changeNo significant change

Analytical Methodologies for Propranolol Glucuronide Research

Chromatographic Techniques

Chromatography is the primary tool for isolating propranolol (B1214883) glucuronide from complex mixtures such as plasma, urine, and in vitro incubation samples. The inherent polarity of the glucuronide conjugate makes liquid chromatography the method of choice.

Liquid Chromatography (LC) with Diverse Detection Methods

Liquid chromatography (LC) systems, especially high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC), are extensively used for the analysis of propranolol glucuronide. The selection of the detection method is critical and is often dictated by the specific requirements of the study, such as sensitivity and structural elucidation.

High-performance liquid chromatography with ultraviolet (HPLC-UV) detection is a fundamental technique for the quantification of propranolol and its metabolites. While many methods focus on the parent drug, the principles are applicable to its glucuronide conjugate. For instance, a validated HPLC-UV method for propranolol in human plasma utilized a mobile phase consisting of water, methanol, acetonitrile, acetic acid, and triethylamine (B128534), with detection at a wavelength of 291 nm. nih.gov This method demonstrated good linearity, recovery, and precision, making it suitable for clinical studies. nih.gov Although direct UV detection of the glucuronide is feasible, its sensitivity can be a limitation for low-concentration samples.

Table 1: Example of HPLC-UV Parameters for Propranolol Analysis
ParameterConditionReference
Mobile Phase160 ml water, 180 ml methanol, 70 ml acetonitrile, 2.5 ml acetic acid, 125 µl triethylamine (v/v), pH 3.4 nih.gov
Flow Rate0.5 ml/min nih.gov
Injection Volume15 µl nih.gov
Detection Wavelength291 nm nih.gov
Linear Range15-180 ng/ml nih.gov
Limit of Quantification (LOQ)10 ng/ml nih.gov

Fluorescence detection offers a significant increase in sensitivity and selectivity over UV detection for compounds that are naturally fluorescent or can be derivatized to be fluorescent. Propranolol possesses native fluorescence, a property that is retained in its glucuronide metabolite. HPLC with fluorescence detection has been a cornerstone in the sensitive analysis of propranolol and its conjugates. sci-hub.se Methods have been developed for the microdetermination of propranolol enantiomers and their glucuronide conjugates in human plasma and urine. nih.gov These methods often involve chiral derivatization to separate the enantiomers, followed by fluorescence detection, achieving sensitivities in the range of 1 ng/ml per enantiomer. nih.gov

The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful and widely adopted technique in drug metabolism studies due to its high sensitivity, selectivity, and ability to provide structural information. fu-berlin.de For this compound, LC-MS allows for the direct analysis of this polar, non-volatile, and thermally unstable metabolite without the need for derivatization. fu-berlin.de Various LC-MS platforms have been employed, from triple quadrupole to ion trap and high-resolution instruments. nih.gov This technique is not only used for quantification but also for the initial identification of metabolites in complex biological samples. waters.com

Fluorescence Detection

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is invaluable for determining the elemental composition of unknown metabolites and confirming the identity of known ones like this compound. When coupled with liquid chromatography, LC-HRMS can differentiate between compounds with very similar nominal masses. For example, in the analysis of this compound, a quadrupole time-of-flight (QTOF) instrument, a type of HRMS, was used for its characterization. fu-berlin.denih.gov The high mass accuracy allows for the confident identification of the protonated molecule [M+H]⁺ of this compound. fu-berlin.deresearchgate.net

Table 2: High-Resolution Mass Spectrometry Data for this compound
CompoundFormulaTheoretical [M+H]⁺ (m/z)Experimental [M+H]⁺ (m/z)Mass Error (ppm)Reference
This compoundC₂₂H₂₉NO₈436.1971436.1961-2.29 fu-berlin.de
This compoundC₂₂H₂₉NO₈436.1971436.19630.3 researchgate.net

Tandem Mass Spectrometry (MS/MS) for Structural Characterization and Quantification

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation and sensitive quantification of this compound. In an MS/MS experiment, the parent ion of interest (in this case, the protonated this compound) is selected and fragmented, and the resulting product ions are detected. This fragmentation pattern provides a structural fingerprint of the molecule.

For this compound, a characteristic fragmentation is the neutral loss of the glucuronic acid moiety (176 Da), which results in a product ion corresponding to the aglycone, propranolol. fu-berlin.denih.gov This transition is often used for quantification in selected reaction monitoring (SRM) mode on triple quadrupole mass spectrometers, providing excellent sensitivity and selectivity. osti.gov

MS/MS is also crucial for distinguishing between isomers. For instance, hydroxylated forms of propranolol can be glucuronidated at either an aliphatic or an aromatic position. While MS/MS alone may not differentiate these isomers as they both can lose the glucuronic acid moiety, it can be combined with chemical derivatization to resolve this ambiguity. nih.gov Derivatization with reagents like 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC) can lead to different fragmentation patterns for the different isomers, allowing for their structural characterization. nih.govdiva-portal.org

Furthermore, different fragmentation techniques within MS/MS, such as collision-induced dissociation (CID), higher-energy collisional dissociation (HCD), and ultraviolet photodissociation (UVPD), can provide complementary structural information. UVPD, for example, can generate unique fragment ions that are not observed with CID or HCD, aiding in the detailed structural assignment of metabolites. thermofisher.com

Table 3: Common MS/MS Transitions for Propranolol Metabolites
CompoundParent Ion (m/z)Product Ion (m/z)FragmentationReference
Propranolol260.1116.1- osti.gov
Hydroxythis compound452.1276.1Loss of monodehydrated glucuronic acid osti.gov
This compound436.2260.0Loss of glucuronic acid moiety waters.com

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS)

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) is a powerful analytical tool that combines a quadrupole mass analyzer with a time-of-flight mass analyzer. nih.gov This hybrid setup offers high mass resolution and accuracy, which are crucial for the characterization of metabolites like this compound. fu-berlin.de In the analysis of this compound, QTOF-MS enables the precise determination of the mass of the metabolite and its fragments. For instance, in the product ion spectrum of this compound, a characteristic loss of 176.0305 Da is observed, corresponding to the glucuronic acid moiety. fu-berlin.de This high-resolution data allows for confident identification of the metabolite. fu-berlin.de

QTOF-MS is often coupled with liquid chromatography (LC) to separate complex mixtures before mass analysis. nih.govmdpi.com This combination, known as LC-QTOF-MS, has been successfully used to analyze propranolol and its metabolites in various biological samples. mdpi.comwaters.com The technique's ability to perform full-scan high-resolution mass spectrometry allows for the detection and identification of a wide range of metabolites in a single run, offering a significant advantage over targeted methods like multiple reaction monitoring (MRM) on tandem quadrupole instruments. waters.com

Key Findings from QTOF-MS Analysis of this compound:

AnalyteTheoretical [M+H]⁺ (m/z)Experimental [M+H]⁺ (m/z)Mass Error (ppm)Key Fragment Ion (m/z)Reference
This compound436.1971436.19630.3260 (Propranolol aglycone) researchgate.net
4-Hydroxypropranolol (B128105) Glucuronide452.1895452.19210.1276 (4-Hydroxypropranolol aglycone) researchgate.net

Ultra Performance Liquid Chromatography (UPLC)

Ultra Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particles to achieve higher resolution, sensitivity, and speed of analysis compared to conventional High-Performance Liquid Chromatography (HPLC). oup.comacgpubs.org UPLC systems operate at higher pressures, enabling faster separations without compromising efficiency. helsinki.fi

In the context of this compound research, UPLC is instrumental for separating the parent drug from its various metabolites, including glucuronides, in complex biological matrices. oup.com The enhanced resolution of UPLC is particularly beneficial for separating isomeric metabolites, which may have very similar chemical properties. researchgate.net When coupled with mass spectrometry, UPLC-MS/MS provides a highly sensitive and selective method for the quantification and identification of propranolol and its metabolites. acs.org Studies have demonstrated that UPLC can significantly reduce analysis times, for example, from 6.5 minutes with traditional HPLC to just 1.5 minutes, while also increasing sensitivity by up to 20-fold. oup.com

Stereoselective High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation

Propranolol is administered as a racemic mixture of two enantiomers, (S)-(-)-propranolol and (R)-(+)-propranolol, with the (S)-enantiomer being significantly more pharmacologically active. ceon.rs The glucuronidation of propranolol is also stereoselective, meaning the two enantiomers are metabolized at different rates. Therefore, analytical methods capable of separating these enantiomers and their corresponding glucuronide metabolites are essential.

Stereoselective High-Performance Liquid Chromatography (HPLC) is the primary technique used for this purpose. ceon.rsnih.gov This is typically achieved through two main approaches:

Direct Separation: This method utilizes a chiral stationary phase (CSP) that can directly distinguish between the enantiomers. ceon.rs Different types of CSPs, such as those based on α-glycoprotein (AGP) and β-cyclodextrin (BCD), have been employed for the separation of propranolol enantiomers. neliti.com

Indirect Separation: This approach involves derivatizing the enantiomers with a chiral reagent to form diastereomers. ceon.rsnih.gov These diastereomeric products can then be separated on a standard (achiral) HPLC column. nih.gov For example, (+)-phenylethylisocyanate has been used as a chiral derivatizing agent for propranolol enantiomers. nih.gov

Studies using stereoselective HPLC have revealed that the (S)-enantiomer of propranolol is preferentially glucuronidated in humans.

Comparison of Chiral Stationary Phases for Propranolol Enantiomer Separation:

Chiral Stationary PhaseMobile Phase ExampleRetention Time (S)-Propranolol (min)Retention Time (R)-Propranolol (min)Resolution (Rs)Reference
α-Glycoprotein (AGP)Not specified7.2511.82Not specified neliti.com
β-Cyclodextrin (BCD)Not specified16.1818.50Not specified neliti.com
Pirkle-type β-Burke 1n-heptane/ethanol/diethylamine (80/20/0.1)4.7085.2641.75 ceon.rs

Chemical Derivatization Strategies for Structural Elucidation

Chemical derivatization is a technique used to modify a molecule to enhance its analytical properties, such as volatility, thermal stability, or detectability. In the study of this compound, derivatization plays a key role in determining the exact location of the glucuronic acid attachment.

Use of Trimethylsilyl (B98337) Iodide (TMSI)

Trimethylsilyl iodide (TMSI) is a derivatizing agent used to introduce a trimethylsilyl (TMS) group, often targeting hydroxyl groups. dss.go.th This derivatization can help in differentiating between different types of conjugates, such as O-glucuronides. In gas chromatography-mass spectrometry (GC-MS) analysis, silylation with reagents like N,O-bis(trimethylsilyl)acetamide (BSA) or N-trimethylsilylimidazole (TMSI) can improve the chromatographic properties of compounds like paracetamol by converting them to their TMS ether derivatives. dss.go.th While the direct application of TMSI specifically to this compound for structural elucidation is not extensively detailed in the provided context, the principle of using silylating agents to derivatize hydroxyl groups is a well-established practice in metabolite analysis. dss.go.thscience.gov

Application of 1,2-Dimethylimidazole-4-sulfonyl Chloride (DMISC) for Differentiation of Glucuronide Isomers

A significant challenge in the analysis of hydroxylated propranolol metabolites is distinguishing between glucuronidation at an aromatic versus an aliphatic hydroxyl group, as tandem mass spectrometry alone often cannot differentiate these isomers. nih.govdiva-portal.org The derivatizing agent 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC) has proven to be a valuable tool to overcome this challenge. mdpi.comnih.govdiva-portal.org

DMISC selectively reacts with phenolic hydroxyl groups and secondary amine groups but not with aliphatic hydroxyl groups. mdpi.com This differential reactivity leads to distinct fragmentation patterns in subsequent MS/MS analysis, allowing for the unambiguous identification of the glucuronidation site. nih.govdiva-portal.org For instance, in the case of 4'-hydroxythis compound isomers, if the glucuronyl moiety is attached to the aromatic (naphthol) ring, the DMISC reagent will react with the secondary amine in the side chain. nih.gov Conversely, if the glucuronidation occurs on the aliphatic hydroxyl group, the aromatic hydroxyl group remains free to react with DMISC. nih.gov This strategy has been successfully applied to differentiate the regio-isomers of 5- and 7-hydroxypropranolol glucuronides as well. mdpi.com

Derivatization of this compound with DMISC:

CompoundDerivatized ProductObserved m/z of Protonated Derivatized MoleculeKey Fragment Ion (m/z)InterpretationReference
This compoundThis compound-DMIS594418Loss of the 176 Da glucuronide moiety mdpi.com

Spectroscopic Techniques

While chromatographic and mass spectrometric methods are central to the analysis of this compound, other spectroscopic techniques can provide complementary structural information. Although not detailed as a primary method in the provided search results for this compound itself, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural elucidation of metabolites. It provides detailed information about the chemical environment of atoms within a molecule, which can be used to confirm connectivity and stereochemistry. However, NMR generally requires larger sample amounts and higher purity compared to MS techniques. fu-berlin.de

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound. Both ¹H and ¹³C NMR are utilized to provide a comprehensive picture of the molecule's architecture. researchgate.net

Two-dimensional NMR experiments, such as COSY, HMQC, HMBC, and NOESY, are crucial for the unequivocal assignment of all proton and carbon signals, especially in a complex molecule like this compound. researchgate.net These techniques help to establish the connectivity between different parts of the molecule, confirming the attachment of the glucuronic acid moiety to the propranolol backbone.

For instance, the chemical shifts in the ¹³C NMR spectrum can differentiate between the base form of propranolol and its salts. researchgate.net This is particularly useful in confirming the structure of the metabolite where the glucuronic acid is attached. Isotopic labeling, such as with [²H₆]-propranolol glucuronide, can further aid in resolving any stereochemical ambiguities and confirming the site of glucuronidation.

Detailed analysis of the ¹H NMR spectrum allows for the assignment of protons on the naphthyloxy ring, the aliphatic chain, and the isopropyl group of the propranolol moiety, as well as the protons of the glucuronic acid ring. thermofisher.com The coupling patterns and integration of the signals provide further evidence for the confirmed structure. thermofisher.com

Table 1: Illustrative ¹H NMR Chemical Shift Assignments for Propranolol Moiety

Proton Typical Chemical Shift (ppm) in DMSO-d₆ Multiplicity
Aromatic Protons6.9 - 8.25m
-OCH₂-~4.13m
-CH(OH)-~4.39m
-CH₂-NH-~3.16m
Isopropyl CH~3.2m
Isopropyl CH₃~1.25d
OH~6.0d
NH~9.0br

Note: This table is based on typical values for the parent compound, propranolol, and serves as a reference for interpreting the spectrum of its glucuronide metabolite. Actual shifts for this compound may vary. Data sourced from Thermo Fisher Scientific. thermofisher.com

Capillary Electromigration Techniques

Capillary electromigration techniques are powerful separation methods that offer high efficiency and resolution, making them well-suited for the analysis of drug metabolites like this compound in complex biological matrices. amazonaws.com

Capillary Electrophoresis (CE), particularly Capillary Zone Electrophoresis (CZE), is a highly efficient technique for separating charged species. amazonaws.com It has been successfully applied to the analysis of propranolol and its metabolites. nih.gov The high efficiency of CE allows for the rapid separation of closely related compounds with minimal method development time. amazonaws.com

In the context of this compound, CE can be used to separate the metabolite from the parent drug and other metabolites in biological fluids like plasma and urine. amazonaws.com The separation is based on the differential migration of the analytes in an electric field. Due to the addition of the negatively charged glucuronic acid moiety, this compound will have a different electrophoretic mobility compared to propranolol.

For chiral analysis, cyclodextrins can be added to the separation buffer to achieve the enantiomeric separation of propranolol and its metabolites. amazonaws.com This is crucial for studying the stereoselectivity of propranolol's metabolism. researchgate.net

Micellar Electrokinetic Chromatography (MEKC) is a modification of CE that allows for the separation of both charged and neutral compounds. dcu.ie This is achieved by adding a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), to the buffer at a concentration above its critical micelle concentration. nih.gov These micelles act as a pseudo-stationary phase, and analytes partition between the micelles and the surrounding aqueous buffer. dcu.ie

MEKC is particularly useful for monitoring enzyme-catalyzed reactions, such as the hydrolysis of glucuronide conjugates. nih.gov By taking repetitive injections from the reaction mixture, the decrease in the substrate (this compound) peak area can be monitored over time. nih.gov This allows for the optimization of reaction conditions, such as pH and temperature. nih.gov The technique has been demonstrated to be a rapid and reproducible assay for monitoring the hydrolysis of drug glucuronides. nih.gov

Capillary Electrophoresis (CE)

Biosynthesis and Purification Methods for Glucuronide Diastereomers

The study of propranolol's stereoselective glucuronidation necessitates the availability of its individual diastereomers, (R)-propranolol glucuronide and (S)-propranolol glucuronide. researchgate.net These are typically produced through biosynthesis and subsequently purified.

Biosynthesis is often carried out using in vitro systems containing UDP-glucuronosyltransferases (UGTs), the enzymes responsible for glucuronidation. A screening of various recombinant human UGTs has shown that specific isoforms, such as UGT1A7, UGT1A9, UGT1A10, and UGT2A1, are capable of glucuronidating propranolol. nih.gov Interestingly, UGT1A9 and UGT1A10 exhibit high but opposite stereoselectivity in this reaction. researchgate.net

For preparative purposes, enzyme sources like liver microsomes (from human or other species) or specific recombinant UGTs are incubated with the propranolol enantiomers and the co-substrate uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA). helsinki.fi For instance, incubating (R)-propranolol with active UGTs will yield only the (R)-propranolol glucuronide diastereomer. nih.gov

Following biosynthesis, the purification of the individual diastereomers is typically achieved using chromatographic techniques. High-performance liquid chromatography (HPLC) is a common method for separating and isolating the desired glucuronide from the reaction mixture. The purified diastereomers can then be used as analytical standards for quantitative studies and for further structural characterization. researchgate.net

Table 2: UGT Isoforms Involved in Propranolol Glucuronidation

UGT Isoform Activity towards Propranolol Stereoselectivity
UGT1A7ActiveShows stereoselectivity
UGT1A9ActiveHigh stereoselectivity
UGT1A10ActiveHigh, but opposite to UGT1A9
UGT2A1ActiveShows stereoselectivity
UGT2B4ActiveNo significant stereoselectivity
UGT2B7ActiveNo significant stereoselectivity

Data compiled from various studies on propranolol metabolism. researchgate.netnih.gov

Comparative and Translational Research Perspectives Non Clinical

Role of Propranolol (B1214883) Glucuronide in Investigating UGT Substrate Specificity

The distinct manner in which propranolol enantiomers are metabolized makes propranolol glucuronide a valuable tool for probing the function and selectivity of UGT enzymes.

This compound as a Probe Substrate for UGT Selectivity

Propranolol serves as an effective probe substrate for investigating the selectivity of various UGT isoforms. The classic example is the opposing stereoselectivity of UGT1A9 and UGT1A10. nih.gov UGT1A9, predominantly found in the liver, shows a clear preference for the (S)-propranolol enantiomer. nih.gov In contrast, UGT1A10, an extrahepatic enzyme, preferentially metabolizes (R)-propranolol. nih.gov This differential metabolism allows researchers to use the enantiomers of propranolol to assess the relative activity of these specific UGTs in various tissue preparations. By measuring the formation rates of (S)-propranolol glucuronide and (R)-propranolol glucuronide, one can infer the contribution of UGT1A9-like versus UGT1A10-like activity. This makes propranolol a useful tool for reaction phenotyping studies aimed at identifying which enzymes are responsible for a particular drug's metabolism. researchgate.net

Pharmacokinetic Research in Non-Human Models

Animal models, particularly rodent models, are instrumental in studying the fundamental pharmacokinetic processes of drug metabolism and disposition in a controlled environment.

Hepatic Disposition and Metabolism in Animal Models (e.g., Perfused Rat Liver)

The isolated perfused rat liver model has been extensively used to investigate the hepatic disposition and metabolism of propranolol, leading to the formation of this compound. These studies allow for the examination of drug uptake, metabolism, and excretion in the absence of systemic influences.

Research using this model has shown that propranolol is a highly extracted drug by the rat liver. Studies have detailed the kinetics of its elimination, which involves hepatocellular uptake, sequestration (including metabolism to this compound), and efflux back into circulation or into bile. The formation of this compound is a key component of this hepatic clearance.

Kinetic analyses in the perfused rat liver have revealed that the processes governing propranolol's hepatic handling can be concentration-dependent. At lower concentrations, both membrane transport and sequestration (metabolism) can be rate-limiting for hepatic clearance. However, at higher concentrations, the metabolic (sequestration) process, which includes glucuronidation, becomes the primary rate-determining step. These non-human models are crucial for building a mechanistic understanding of how factors like drug concentration and enzyme kinetics influence the formation of metabolites like this compound within the liver.

Pharmacokinetic Modeling in Non-Human Species

Pharmacokinetic studies of propranolol and its metabolites, including this compound, have been conducted in various non-human species to understand its absorption, distribution, metabolism, and excretion (ADME) profile. These animal models are crucial for predicting human pharmacokinetics and for translational research.

Studies in rats, dogs, and monkeys have shown that propranolol is extensively metabolized. nih.gov The excretion pathways for its metabolites differ across species; for instance, excretion is almost entirely urinary in monkeys, whereas rats and dogs excrete metabolites through both urine and feces. capes.gov.br The plasma half-life of the parent compound, propranolol, also shows significant interspecies variability. In dogs, the half-life is approximately 45 minutes, while in monkeys, it is considerably longer, around 6 hours. capes.gov.br

In horses, pharmacokinetic modeling has been employed to characterize the disposition of propranolol and its major metabolite, 4-hydroxypropranolol (B128105) glucuronide. nih.gov Following administration, the primary metabolic route is ring oxidation, leading to 4-hydroxypropranolol, which is then conjugated to form 4-hydroxythis compound, the main metabolite found in both plasma and urine. nih.gov Side-chain glucuronidation was not found to be a significant pathway in this species. nih.gov A two-compartment model for propranolol and a one-compartment model for 4-hydroxythis compound have been used to describe their kinetics. nih.gov The biological half-life of propranolol in horses is approximately 2 hours. nih.gov

Metabolic profiling in cryopreserved hepatocytes from mice, rats, dogs, and monkeys has confirmed extensive phase I and phase II metabolism across all species, with some species-specific metabolites being identified. nih.gov Notably, an N-hydroxylamine glucuronide metabolite was detected specifically in monkey and dog hepatocytes. nih.gov

Below is a data table summarizing key pharmacokinetic findings for propranolol in different non-human species.

SpeciesPropranolol Half-LifePrimary Metabolite(s)Excretion RouteReference
Dog ~45 minutesN-hydroxylamine glucuronideUrine and Feces capes.gov.br, nih.gov
Monkey ~6 hoursN-hydroxylamine glucuronideUrine capes.gov.br, nih.gov
Horse ~2 hours4-hydroxythis compoundNot specified nih.gov
Rat Not specifiedNot specifiedUrine and Feces capes.gov.br
Mouse Not specifiedNot specifiedNot specified nih.gov

In Vitro-In Vivo Correlation Studies in Animal Models

Establishing a robust in vitro-in vivo correlation (IVIVC) for drugs eliminated via glucuronidation presents significant challenges. While in vitro systems like liver microsomes and hepatocytes are essential tools for predicting metabolic pathways, their direct extrapolation to in vivo clearance in animal models is often not straightforward. nih.gov For many glucuronidated compounds, in vitro intrinsic clearance values tend to underestimate the actual in vivo hepatic clearance. nih.gov

In the context of propranolol, IVIVC studies are complicated by factors such as regioselectivity and stereoselectivity, which may differ between in vitro and in vivo environments. For instance, in vitro experiments using human liver microsomes (HLMs) and various recombinant UGT enzymes suggest that both the aromatic and aliphatic hydroxyl groups of hydroxypropranolol metabolites can undergo glucuronidation. nih.govresearchgate.net However, analysis of urine samples collected after propranolol administration indicates that aromatic-linked glucuronidation is the predominantly favored pathway under physiological conditions. nih.govresearchgate.net Recognizing this discrepancy is critical when attempting to correlate data from in vitro experiments with in vivo findings in animal models, as similar differences may exist. nih.gov

The presence of metabolites in both in vitro and in vivo experiments can be confirmed by comparing results from incubations with liver microsomes to those from urine samples. nih.gov This comparative approach is fundamental to building confidence in the translational relevance of in vitro metabolic findings. However, the quantitative prediction of in vivo pharmacokinetics from in vitro data for glucuronidated metabolites like this compound remains an area of active research, requiring careful consideration of the experimental conditions and the physiological differences between the in vitro system and the whole animal.

Computational Approaches and Molecular Modeling

Computational methods, including homology modeling and molecular docking, have become indispensable for investigating the formation of this compound. These in silico techniques provide molecular-level insights into the interactions between propranolol and the UDP-glucuronosyltransferase (UGT) enzymes responsible for its conjugation, helping to explain experimental observations such as enzyme selectivity and stereoselectivity. mdpi.comnih.gov

The direct structural elucidation of human UGTs by methods like X-ray crystallography is challenging because they are membrane-bound proteins. mdpi.com Consequently, homology modeling has been employed to construct three-dimensional models of key UGT isoforms involved in propranolol metabolism, such as UGT1A7, UGT1A8, UGT1A9, UGT1A10, and UGT2A1. mdpi.comresearchgate.net These models are built using the known crystal structures of related proteins as templates.

Once the enzyme models are generated, molecular docking simulations are performed to predict the binding modes of propranolol enantiomers within the active sites of the UGTs. researchgate.net These simulations have been instrumental in rationalizing the observed stereoselectivity of the glucuronidation reaction. mdpi.comnih.gov For example, studies have shown that UGT1A7, UGT1A9, and UGT2A1 preferentially catalyze the glucuronidation of (S)-propranolol, while UGT1A10 shows the opposite stereoselectivity, favoring (R)-propranolol. mdpi.comresearchgate.net

Docking experiments have identified specific amino acid residues that play a crucial role in substrate binding and orientation. For example, in the homology model of UGT1A7, the amino acid residue Arginine 88 (Arg88) was found to be a key contributor to the conformational positioning of (R)-propranolol within the enzyme's active site, thereby influencing the observed stereoselectivity. mdpi.comnih.gov Further computational work, including molecular dynamics (MD) simulations, has suggested that enzymes like UGT1A9 and UGT2A1 possess higher flexibility, which may allow them to shift the relative positions of the substrate and the UDPGA cofactor, enabling glucuronidation at different sites. fu-berlin.de

The table below summarizes the key UGT enzymes involved in propranolol glucuronidation and the insights gained from computational modeling.

UGT IsoformSubstrate PreferenceKey Findings from Modeling/DockingReference
UGT1A7 Prefers (S)-propranololArg88 residue is important for the conformation of (R)-propranolol in the active site. mdpi.com
UGT1A9 Prefers (S)-propranololShows higher flexibility, potentially allowing for varied substrate positioning. mdpi.com, fu-berlin.de
UGT1A10 Prefers (R)-propranololDisplays opposite stereoselectivity compared to UGT1A7, UGT1A9, and UGT2A1. mdpi.com
UGT2A1 Prefers (S)-propranololShows higher flexibility, similar to UGT1A9. mdpi.com, fu-berlin.de
UGT1A8 Metabolizes 4-hydroxypropranololInvolved in the glucuronidation of the phase I metabolite of propranolol. mdpi.com, nih.gov

Future Directions in Propranolol Glucuronide Research

Elucidation of Remaining UGT Isoform Contributions

The formation of propranolol (B1214883) glucuronide is known to be catalyzed by several UDP-glucuronosyltransferase (UGT) enzymes. Comprehensive screening of the 19 human UGTs in the UGT1 and UGT2 families has identified UGT1A7, UGT1A9, UGT1A10, and UGT2A1 as being capable of glucuronidating propranolol. nih.govresearchgate.net Notably, these isoforms exhibit significant stereoselectivity; UGT1A7, UGT1A9, and UGT2A1 preferentially act on (S)-propranolol, whereas UGT1A10 shows the opposite preference for (R)-propranolol. nih.govresearchgate.net

However, some studies have also implicated UGT2B4 and UGT2B7 in this metabolic process, although other investigations using different in vitro systems did not detect their activity, suggesting that experimental conditions may influence outcomes. nih.govnih.gov This discrepancy highlights a critical area for future research. Further studies are necessary to clarify the definitive roles and relative contributions of UGT2B4 and UGT2B7.

Future research should focus on:

Tissue-Specific Expression: Investigating the relative importance of these UGT isoforms in different tissues, particularly comparing the liver, where UGT1A9 and UGT2B7 are abundant, with the intestine, where isoforms like UGT1A10 are more highly expressed. researchgate.netfu-berlin.de This could explain differences in first-pass metabolism versus systemic clearance.

Genetic Polymorphisms: Characterizing the impact of genetic variants (polymorphisms) in these UGT genes, which could lead to significant inter-individual variability in propranolol metabolism.

Alternative Splicing: Exploring the contribution of alternatively spliced transcripts of UGT genes, particularly within the UGT2B family, which are known to be common and can result in proteins with altered function or activity. researchgate.net

Table 1: Summary of UGT Isoforms in Propranolol Glucuronidation and Future Research Focus

UGT Isoform Known Contribution Stereoselectivity Preference Future Research Direction
UGT1A7 Catalyzes propranolol glucuronidation. nih.gov (S)-propranolol nih.gov Quantify contribution in extrahepatic tissues; assess impact of genetic variants.
UGT1A9 Major hepatic isoform involved in glucuronidation. nih.gov (S)-propranolol nih.govnih.gov Investigate interplay with other hepatic enzymes (CYPs); clarify role of polymorphisms.
UGT1A10 Contributes to metabolism, particularly in extrahepatic tissues like the intestine. researchgate.net (R)-propranolol nih.govresearchgate.net Elucidate role in first-pass metabolism; study regulation by tissue-specific factors.
UGT2A1 Identified as an active isoform against propranolol. nih.govresearchgate.net (S)-propranolol nih.gov Determine relative contribution in vivo compared to UGT1A isoforms.
UGT2B4 Implicated in some studies, but role is conflicting. nih.govresearchgate.net No significant stereoselectivity reported. researchgate.net Resolve conflicting reports on activity; clarify potential role in specific populations or conditions.

| UGT2B7 | Implicated as a key hepatic isoform in some studies. nih.govfu-berlin.de | No significant stereoselectivity reported. researchgate.net | Clarify its definitive contribution to hepatic clearance and the impact of conflicting study results. |

Advanced Kinetic Modeling and Simulation Studies

Current research has established that the kinetics of propranolol glucuronidation are complex and vary between UGT isoforms. For instance, UGT1A9 exhibits standard monophasic Michaelis-Menten kinetics, while UGT2B7 shows atypical sigmoidal (auto-activation) kinetics. nih.gov This complexity is a significant challenge for accurately predicting propranolol's disposition in humans.

Future research must therefore move towards more sophisticated modeling approaches. The development of physiologically based pharmacokinetic (PBPK) models is a critical next step. Such models would integrate:

Data on tissue-specific UGT expression levels.

Isoform-specific kinetic parameters (Vmax, Km, CLint) for both (R)- and (S)-propranolol. nih.gov

Atypical kinetic profiles, such as substrate inhibition and auto-activation. researchgate.net

The influence of interacting metabolic pathways, such as cytochrome P450-mediated oxidation. pharmgkb.orgfda.gov

Development of Novel Analytical Techniques for Metabolic Profiling

The standard method for analyzing propranolol glucuronide is liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov While effective, a significant analytical challenge arises during MS/MS fragmentation, where the dominant neutral loss of the glucuronic acid moiety (176 Da) makes it difficult to distinguish between structural isomers of metabolites, such as glucuronides of the various hydroxypropranolol metabolites. nih.govmdpi.com

Future research should focus on developing and applying novel analytical techniques to overcome these limitations. Potential avenues include:

Advanced Mass Spectrometry: Employing techniques like ion mobility-mass spectrometry (IM-MS) to achieve physical separation of isomeric glucuronides in the gas phase, providing an additional dimension of identification beyond retention time and fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS): Using HRMS to improve the characterization of unknown or minor metabolites in complex biological samples.

Improved Sample Preparation: Creating more efficient extraction and enrichment techniques to better isolate and concentrate glucuronide metabolites from matrices like plasma and urine, enabling more sensitive detection.

These advancements will allow for a more complete and accurate metabolic map of propranolol, including the definitive structural assignment of all its glucuronidated metabolites.

Deeper Investigation into Enzyme-Enzyme and Metabolite-Enzyme Interactions in in vitro and ex vivo Systems

Drug metabolism is not a series of isolated events but a network of interacting enzymes. Recent evidence strongly suggests that the activities of UGTs and cytochrome P450 (CYP) enzymes are mutually modulated. A 2023 study found that co-expression of UGT1A9 with CYP2D6 increased the activity of CYP2D6 in metabolizing propranolol by a factor of 2.8. nih.gov Conversely, the presence of CYP2D6 completely suppressed the glucuronidation activity of the UGTs studied. nih.gov

This discovery opens up a vital area for future research. It is crucial to investigate:

Mechanisms of Interaction: The structural and functional basis for these CYP-UGT interactions. This could involve the formation of functional protein complexes, sometimes called "metabolons," that channel substrates between enzymes.

Broader Enzyme Networks: Whether similar interactions occur between other CYP and UGT isoforms involved in the broader metabolism of propranolol and its primary metabolites.

Metabolite-Enzyme Feedback: Whether this compound itself, or other downstream metabolites, can act as inhibitors or allosteric modulators of the UGTs or CYPs involved in its metabolism. Studies in rats have already shown that the glucuronidation of (S)-propranolol is inhibited by the presence of (R)-propranolol, indicating complex interactions even within the glucuronidation pathway itself. ingentaconnect.com

Application of this compound as a Model for Understanding Broader Glucuronidation Phenomena

The well-characterized yet complex metabolism of propranolol makes it an excellent model compound for studying broader principles of glucuronidation. The distinct and sometimes opposite stereoselectivity shown by different UGT isoforms (e.g., UGT1A9 vs. UGT1A10) provides a unique system for investigating the structural basis of enzyme-substrate recognition. nih.govresearchgate.net

Future research can leverage propranolol and the formation of its glucuronide to:

Probe UGT Activity: Use it as a specific probe substrate to measure the activity of individual UGTs in various in vitro systems.

Study Stereoselectivity: Investigate the molecular determinants within the enzyme active sites that govern why one enantiomer is preferred over the other.

Examine Interspecies Differences: Compare its metabolism across species (e.g., human, monkey, rat) to understand how and why metabolic pathways diverge, which is critical for the preclinical development of new drugs. nih.govingentaconnect.com

By using propranolol glucuronidation as a model system, researchers can gain insights applicable to a wide range of drugs and xenobiotics that undergo this critical phase II metabolic transformation.

Q & A

Q. What are the major metabolic pathways of propranolol, and how does glucuronidation contribute to its pharmacokinetics?

Propranolol undergoes three primary metabolic routes: aromatic hydroxylation (42%), N-dealkylation/side-chain oxidation (41%), and direct glucuronidation (17%) . Propranolol glucuronide (PPLG) is a major metabolite formed via UDP-glucuronosyltransferase (UGT)-mediated conjugation. This pathway reduces first-pass hepatic metabolism, as demonstrated by the 8-fold increase in propranolol plasma levels when its hemisuccinate ester prodrug (blocking glucuronidation) is administered orally . Variability in glucuronidation capacity among individuals highlights the role of UGT polymorphisms in pharmacokinetic differences .

Q. How is this compound identified and quantified in biological matrices?

this compound is isolated using liquid chromatography-high-resolution mass spectrometry (LC-HRMS) coupled with chemical derivatization. For example, hydroxyl groups are derivatized with trimethylsilyl iodide (TMSI), enabling differentiation between O-glucuronides and other conjugates. Validation with commercial standards (e.g., diclofenac acyl-glucuronide) ensures specificity . Urinary excretion studies employ stereoselective HPLC to separate enantiomers, revealing higher cumulative excretion of S-(-)-propranolol glucuronide (14.7%) compared to R-(+)-isomer (7.68%) .

Q. What in vitro models are used to study propranolol glucuronidation kinetics?

Human and rat liver microsomes (HLMs/RLMs) are standard for in vitro glucuronidation assays. Metabolites like hydroxythis compound (m/z 452) and dihydroxythis compound (m/z 468) are identified via LC-HRMS fragmentation patterns. Co-incubation with UGT inhibitors (e.g., β-glucuronidase) confirms conjugate formation .

Advanced Research Questions

Q. How do stereochemical differences impact the pharmacokinetics of this compound enantiomers?

S-(-)-propranolol glucuronide exhibits a longer elimination half-life (3.56 ± 0.73 h vs. 2.45 ± 0.50 h for R-(+)-isomer) and higher urinary recovery due to slower renal clearance. This stereoselectivity is attributed to differential binding affinities of UGT isoforms and renal transporters . Methodologically, chiral chromatography with β-cyclodextrin columns resolves enantiomers, while kinetic modeling (e.g., non-compartmental analysis) quantifies excretion rates .

Q. What experimental strategies mitigate first-pass metabolism to enhance propranolol bioavailability?

Prodrug design, such as propranolol hemisuccinate ester, blocks glucuronidation by occupying the phenolic hydroxyl group. This increases oral bioavailability by reducing hepatic extraction, as shown by 8-fold higher plasma propranolol levels compared to the parent drug . Alternatively, co-administration with metabolic inhibitors (e.g., chlorpromazine) reduces CYP-mediated oxidation, indirectly favoring glucuronide accumulation .

Q. How can contradictory findings on this compound accumulation in long-term therapy be resolved?

Discrepancies arise from variable UGT1A1/1A7 activity, food effects (e.g., high-fat meals delaying absorption), and drug-drug interactions. For instance, food reduces PPLG plasma levels transiently, while chronic dosing leads to storage-like accumulation in tissues . Population pharmacokinetic models incorporating CYP2D6/UGT genotyping and physiologically based pharmacokinetic (PBPK) simulations are recommended to reconcile inter-study variability .

Q. What advanced techniques elucidate the structural conformation of this compound?

Dimethylisopropylsilyl (DMIS) derivatization coupled with MS/MS analysis confirms glucuronide attachment sites. For this compound-DMIS (m/z 594), fragmentation reveals loss of 176 Da (glucuronide moiety) and matches parent drug fragmentation patterns, localizing conjugation to the secondary amine . Nuclear magnetic resonance (NMR) with isotopic labeling (e.g., [²H₆]-propranolol glucuronide) further resolves stereochemical ambiguity .

Q. How do interspecies differences in glucuronidation affect translational research on propranolol metabolites?

Rat liver microsomes (RLMs) under-predict human glucuronidation rates due to lower UGT1A activity. For example, haloperidol O-glucuronide is a major metabolite in HLMs but minor in RLMs . Cross-species extrapolation requires UGT-transfected cell lines (e.g., HEK293 expressing human UGT1A9) to validate isoform-specific kinetics .

Methodological Recommendations

  • Analytical Validation : Use isotopic internal standards (e.g., [¹³C₆]-SN-38 glucuronide) to correct for matrix effects in LC-HRMS .
  • In Vitro-In Vivo Correlation (IVIVC) : Integrate microsomal clearance data with physiologically based scaling factors to predict human pharmacokinetics .
  • Data Contradiction Analysis : Apply mixed-effects modeling to distinguish genetic, environmental, and methodological contributors to variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.